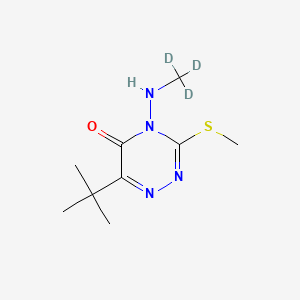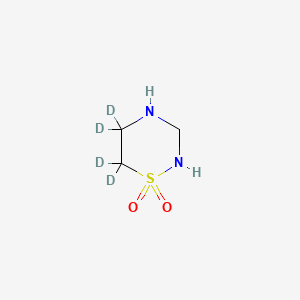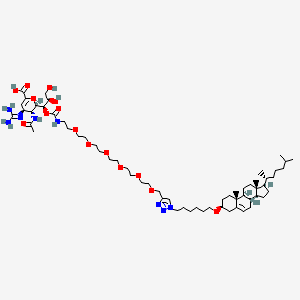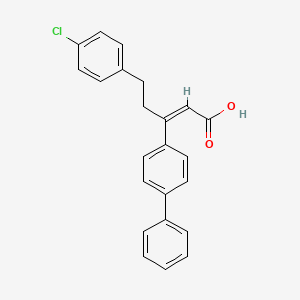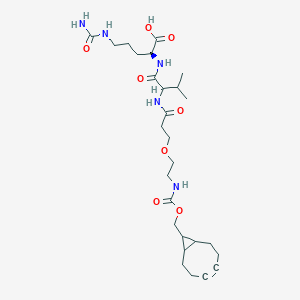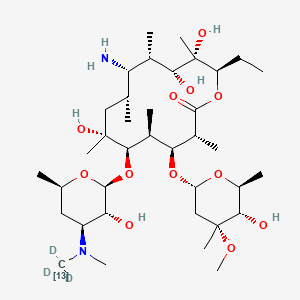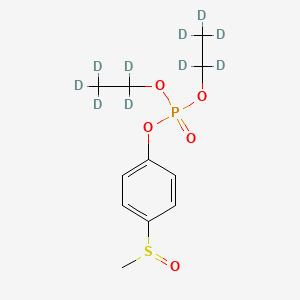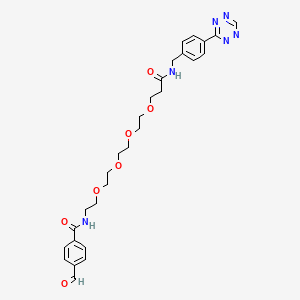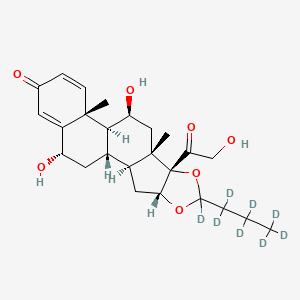
6alpha-Hydroxy Budesonide-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha-Hydroxy Budesonide-d8 is a deuterium-labeled derivative of 6alpha-Hydroxy Budesonide. It is a synthetic glucocorticoid used primarily in research settings. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Hydroxy Budesonide-d8 involves multiple steps, starting from the parent compound, Budesonide. The process includes selective hydroxylation at the 6alpha position and subsequent deuterium labeling. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired hydroxylation and isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
6alpha-Hydroxy Budesonide-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Conversion to alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of this compound, which are useful in further research and development .
Scientific Research Applications
6alpha-Hydroxy Budesonide-d8 has a wide range of applications in scientific research:
Mechanism of Action
6alpha-Hydroxy Budesonide-d8 exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This results in anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and inflammatory mediators, and the pathways involved are primarily related to the suppression of the immune response .
Comparison with Similar Compounds
Similar Compounds
6beta-Hydroxy Budesonide-d8: Another hydroxylated derivative with similar applications but differing in the position of the hydroxyl group.
Budesonide-d8: The deuterium-labeled parent compound without the hydroxylation at the 6alpha position.
Uniqueness
6alpha-Hydroxy Budesonide-d8 is unique due to its specific hydroxylation at the 6alpha position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other derivatives. This makes it particularly valuable in research focused on understanding the detailed mechanisms of glucocorticoid action .
Properties
Molecular Formula |
C25H34O7 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R,19S)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D |
InChI Key |
JBVVDXJXIDYDMF-PPOHZHOJSA-N |
Isomeric SMILES |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


